1-(1,2-Benzoxazol-3-yl)-2-bromoethanone
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Overview
Description
1-(1,2-Benzoxazol-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 1-(1,2-Benzoxazol-3-yl)-2-bromoethanone typically involves the reaction of 1,2-benzoxazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1,2-Benzoxazol-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-Benzoxazol-3-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for chemists in developing new synthetic methodologies.
Biological Studies: The compound and its derivatives are used in biological studies to investigate their effects on various biological targets and pathways.
Industrial Applications: In the industry, the compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(1,2-Benzoxazol-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1,2-Benzoxazol-3-yl)-2-bromoethanone can be compared with other similar compounds, such as:
1-(1,2-Benzoxazol-3-yl)-2-chloroethanone: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(1,2-Benzoxazol-3-yl)-2-iodoethanone:
1-(1,2-Benzoxazol-3-yl)-2-fluoroethanone: The presence of a fluorine atom can significantly alter the compound’s properties and interactions.
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H6BrNO2/c10-5-7(12)9-6-3-1-2-4-8(6)13-11-9/h1-4H,5H2 |
InChI Key |
BXPGDUBQVOXLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)CBr |
Origin of Product |
United States |
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